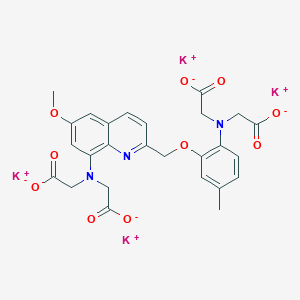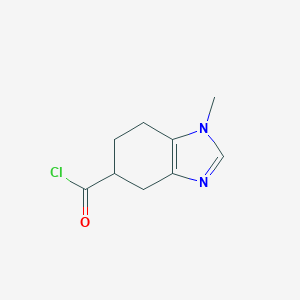
1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride is a heterocyclic compound with a benzimidazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the carbonyl chloride functional group makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride typically involves the reaction of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole with phosgene or other chlorinating agents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the carbonyl chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzimidazole ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).
Reduction: Reducing agent (LiAlH4), solvent (ether), temperature (0-25°C).
Oxidation: Oxidizing agent (H2O2), solvent (acetonitrile), temperature (0-25°C).
Major Products
Amides, Esters, Thioesters: Formed from substitution reactions.
Alcohols: Formed from reduction reactions.
N-Oxides: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: It acts as a building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole: Lacks the carbonyl chloride group, making it less reactive in certain chemical transformations.
1-Methyl-1H-benzimidazole-5-carbonyl chloride: Similar structure but without the tetrahydro ring, affecting its chemical and physical properties.
4,5,6,7-Tetrahydro-1H-benzimidazole-5-carbonyl chloride: Lacks the methyl group, which can influence its reactivity and applications.
Uniqueness
1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride is unique due to the combination of the benzimidazole core, tetrahydro ring, and carbonyl chloride functional group. This combination imparts specific reactivity and properties that make it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
131020-45-6 |
|---|---|
Molekularformel |
C9H11ClN2O |
Molekulargewicht |
198.65 g/mol |
IUPAC-Name |
1-methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride |
InChI |
InChI=1S/C9H11ClN2O/c1-12-5-11-7-4-6(9(10)13)2-3-8(7)12/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
DDNCJIBYSUKELP-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1CCC(C2)C(=O)Cl |
Kanonische SMILES |
CN1C=NC2=C1CCC(C2)C(=O)Cl |
Synonyme |
1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-1-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



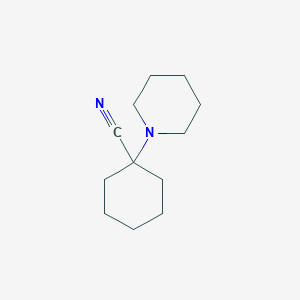

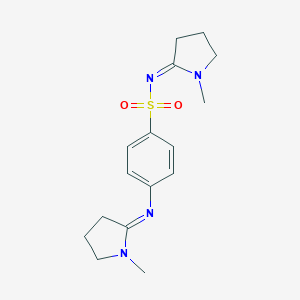
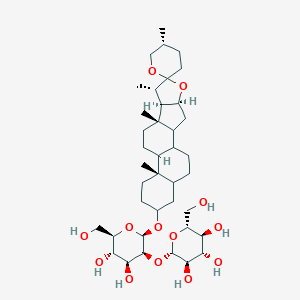
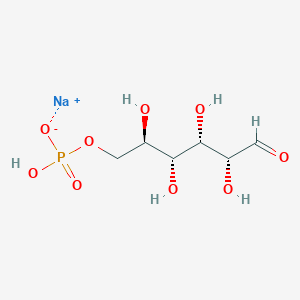
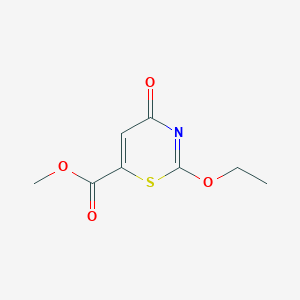
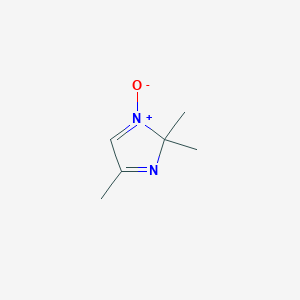
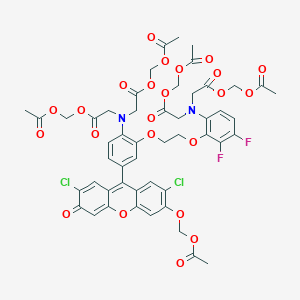
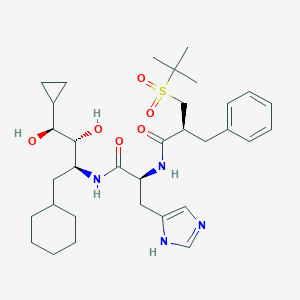
![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162722.png)
![Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162723.png)
